Oxetane-2-carboxylic acid ethyl ester

説明

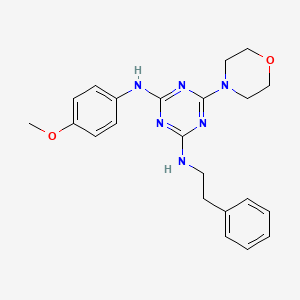

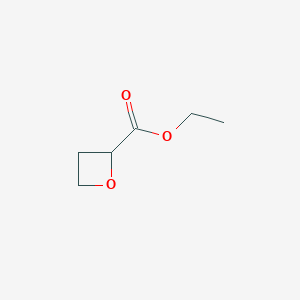

“Oxetane-2-carboxylic acid ethyl ester” is a compound with the molecular formula C6H10O3 . It is also known by other names such as “ETHYL OXETANE-2-CARBOXYLATE” and "Ethyl 2-oxetanecarboxylate" .

Synthesis Analysis

The synthesis of oxetane derivatives has been a topic of interest in recent years . The four-membered oxetane ring is known for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

Molecular Structure Analysis

The molecular structure of “Oxetane-2-carboxylic acid ethyl ester” is represented by the InChI string InChI=1S/C6H10O3/c1-2-8-6 (7)5-3-4-9-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CCOC (=O)C1CCO1 .

Chemical Reactions Analysis

Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

The molecular weight of “Oxetane-2-carboxylic acid ethyl ester” is 130.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 35.5 Ų . The Heavy Atom Count is 9 .

科学的研究の応用

Synthesis of New Derivatives

Oxetane-2-carboxylic acid ethyl ester can be used in the synthesis of new oxetane derivatives . These derivatives have been studied extensively due to their potential applications in various fields .

Medicinal Chemistry

In medicinal chemistry, oxetane-2-carboxylic acid ethyl ester is of great interest as it is a high-energy oxygen-containing non-aromatic heterocycle . It is considered a potential pharmacophore with a significant spectrum of biological activities .

Antiviral Activity

Oxetane-2-carboxylic acid ethyl ester demonstrates antiviral activity against arbovirus . This makes it a valuable compound in the development of antiviral drugs .

Antifungal Activity

This compound also exhibits antifungal activity . It can be used in the development of antifungal drugs, providing a new approach to combating fungal infections .

Respiratory Analeptic

Oxetane-2-carboxylic acid ethyl ester has been found to stimulate angiogenesis and act as a respiratory analeptic . This suggests potential applications in the treatment of respiratory disorders .

Antibacterial Molecules

The compound can be used in the synthesis of various natural products and antibacterial molecules . This makes it a valuable resource in the development of new antibacterial treatments .

Ester Isosteres

Oxetane ethers, which can be synthesized from oxetane-2-carboxylic acid ethyl ester, demonstrate excellent chemical stability across a range of conditions . They show improved stability compared to analogous esters under basic and reducing conditions .

Amino Acid Derivatives

This compound can be used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles . These derivatives have potential applications in various fields, including medicinal chemistry .

作用機序

Target of Action

It is believed that the cyclic ester ring plays a role in its biological activity.

Mode of Action

Biochemical Pathways

It is known that the compound is involved in the synthesis of oxetanes through ring-closing approaches, with the cyclization step forming a c−o or c−c bond .

Pharmacokinetics

Oxetane-2-carboxylic acid ethyl ester is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxetane-2-carboxylic acid ethyl ester. For instance, it is recommended to use the compound in a well-ventilated area and avoid contact with moisture . The compound should also be stored in an inert atmosphere at 2-8°C to maintain its stability .

将来の方向性

Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation .

特性

IUPAC Name |

ethyl oxetane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)5-3-4-9-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPSDZDBAGXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311024 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetane-2-carboxylic acid ethyl ester | |

CAS RN |

28418-00-0 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2921735.png)

![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)

![Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2921739.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2921742.png)

![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)

![N-methyl-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)